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Compound of Interest

Compound Name: 2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644 Get Quote

Abstract: 2-(Bromomethyl)nicotinonitrile is a key heterocyclic building block in synthetic

chemistry, particularly relevant in the development of novel pharmaceutical agents. Despite its

utility, a comprehensive and experimentally verified solubility profile is not readily available in

published literature. This technical guide addresses this critical knowledge gap. It provides a

detailed analysis of the compound's predicted solubility based on its structural characteristics

and the known properties of its parent molecule, nicotinonitrile. More importantly, this document

furnishes a robust, step-by-step experimental protocol for researchers to accurately determine

the solubility of 2-(Bromomethyl)nicotinonitrile in a range of common laboratory solvents.

This guide is intended to empower researchers, scientists, and drug development professionals

with the practical knowledge required to effectively handle, dissolve, and utilize this reagent in

their experimental workflows.

Introduction to 2-(Bromomethyl)nicotinonitrile
Chemical Identity and Nomenclature
2-(Bromomethyl)nicotinonitrile is a substituted pyridine derivative. Due to the conventions of

chemical nomenclature, this compound is most unambiguously identified by its IUPAC name, 3-

(bromomethyl)pyridine-2-carbonitrile. For clarity and precision, this guide will use the IUPAC

name and its corresponding CAS number.

The presence of a pyridine ring, a nitrile group, and a reactive bromomethyl group makes it a

versatile intermediate for introducing the cyanopyridine moiety into larger molecules, a common

strategy in medicinal chemistry.
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Table 1: Chemical Identity of 3-(Bromomethyl)pyridine-2-carbonitrile

Identifier Value Source

IUPAC Name
3-(bromomethyl)pyridine-2-

carbonitrile
PubChem[1]

Common Name 2-(Bromomethyl)nicotinonitrile -

CAS Number 116986-13-1 PubChem[1]

Molecular Formula C₇H₅BrN₂ PubChem[1]

Molecular Weight 197.03 g/mol PubChem[1]

Appearance Solid (predicted) CymitQuimica[2]

Significance in Research and Development
The structural motifs present in 3-(bromomethyl)pyridine-2-carbonitrile are of significant interest

in drug discovery. The pyridine ring is a common feature in many approved drugs, valued for its

ability to engage in hydrogen bonding and its metabolic stability. The nitrile group can act as a

hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The bromomethyl

group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which

allows for the straightforward covalent linkage of the molecule to a variety of scaffolds.

Solubility Profile: Prediction and Analysis
A thorough review of scientific literature and chemical databases reveals a lack of published

quantitative solubility data for 3-(bromomethyl)pyridine-2-carbonitrile. However, we can

construct a reliable predicted solubility profile by analyzing its molecular structure and

comparing it to its parent compound, nicotinonitrile (3-cyanopyridine).

Influence of Molecular Structure on Solubility
The principle of "like dissolves like" is the foundation for predicting solubility.[3][4] The overall

solubility of a molecule is a balance between its polar and nonpolar components.

Parent Compound (Nicotinonitrile): The parent molecule, nicotinonitrile (CAS 100-48-1), is

known to be soluble in water (135 g/L at 20°C) and also soluble in organic solvents like
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alcohol, benzene, and ether.[5][6][7] This indicates that the polarity imparted by the pyridine

nitrogen and the cyano group is sufficient to overcome the nonpolar nature of the aromatic

ring, allowing for miscibility with a wide range of solvents.

Effect of the Bromomethyl Group (-CH₂Br): The introduction of the bromomethyl group to the

nicotinonitrile scaffold has two primary effects:

Increased Molecular Weight and Size: This addition increases the molecule's surface area

and van der Waals forces, generally favoring solubility in organic solvents.

Increased Lipophilicity: The -CH₂Br group is significantly less polar than the parent C-H

bond it replaces. This modification increases the overall nonpolar character of the

molecule.

Predicted Qualitative Solubility
Based on the structural analysis, a significant decrease in aqueous solubility is expected for 3-

(bromomethyl)pyridine-2-carbonitrile compared to nicotinonitrile. The increased lipophilicity

suggests that its solubility will be highest in moderately polar to nonpolar aprotic organic

solvents. The bromomethyl group is also susceptible to hydrolysis, particularly under basic or

prolonged aqueous conditions, which can lead to decomposition rather than true dissolution.[8]

Table 2: Predicted Qualitative Solubility of 3-(Bromomethyl)pyridine-2-carbonitrile
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Solvent Class Example Solvents Predicted Solubility Rationale

Aqueous Water, PBS Insoluble / Very Low

Increased lipophilicity

and potential for

hydrolysis.

Polar Protic Methanol, Ethanol
Slightly Soluble to

Soluble

Capable of hydrogen

bonding, but the

nonpolar character

may limit high

solubility.

Polar Aprotic
DMSO, DMF,

Acetonitrile

Soluble to Highly

Soluble

Strong dipole-dipole

interactions can

effectively solvate the

molecule.

Halogenated
Dichloromethane

(DCM), Chloroform

Soluble to Highly

Soluble

Favorable interactions

with the nonpolar

parts of the molecule.

Ethers Diethyl Ether, THF
Slightly Soluble to

Soluble

Moderate polarity

provides a good

balance for solvation.

Nonpolar Hexanes, Toluene
Slightly Soluble /

Insoluble

Insufficient polarity to

effectively dissolve the

polar functional

groups.

Experimental Protocol for Solubility Determination
Given the absence of published data, experimental determination is necessary. The following

protocol provides a reliable, semi-quantitative method for assessing solubility in various

solvents, suitable for preparing stock solutions and planning reaction conditions.

Objective and Principle
The objective is to determine the approximate solubility of 3-(bromomethyl)pyridine-2-

carbonitrile by systematically adding a known mass of the compound to a fixed volume of
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solvent at a controlled temperature until saturation is observed. This visual method is rapid and

provides practical data for laboratory use.[9][10]

Materials and Reagents
3-(Bromomethyl)pyridine-2-carbonitrile (solid)

Calibrated analytical balance (±0.1 mg)

Vortex mixer

Thermostatic shaker or water bath (optional, for temperature control)

Glass vials (e.g., 4 mL) with screw caps

Micropipettes

Test solvents (e.g., Water, Methanol, Acetonitrile, DMSO, DCM, Toluene)

Step-by-Step Methodology
Preparation: Accurately weigh 2.0 mg of 3-(bromomethyl)pyridine-2-carbonitrile into a clean,

dry glass vial.

Initial Solvent Addition: Add 100 µL of the selected test solvent to the vial. This creates an

initial concentration of 20 mg/mL.

Equilibration: Cap the vial securely and vortex vigorously for 60 seconds. Observe the vial

against a contrasting background.

Self-Validation: Ensure no solid material is stuck to the vial walls or cap. The goal is to

maximize the solid-liquid interface.

Observation & Assessment:

If the solid completely dissolves, the compound is soluble at ≥20 mg/mL. Proceed to step

5 to determine the saturation point if desired, or record as "Soluble."

If the solid does not dissolve or is partially dissolved, proceed to step 6.
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Titration for Higher Solubility (Optional): If the compound dissolved in step 4, add pre-

weighed portions of the solid (e.g., 2.0 mg increments) to the solution. After each addition,

repeat the equilibration (step 3) and observation (step 4) until a persistent solid (precipitate)

is observed. Calculate the final solubility based on the total mass dissolved in the 100 µL

volume.

Titration for Lower Solubility: If the compound did not fully dissolve in step 4, add the solvent

in 100 µL increments, vortexing for 60 seconds after each addition. Continue until the solid is

completely dissolved.

Causality: Each addition of solvent lowers the concentration. The point at which the solid

dissolves defines the saturation concentration.

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent (mL)

Final Confirmation: After dissolution, let the vial stand undisturbed for at least 10 minutes.

The absence of any precipitate confirms that the dissolution is stable.

Workflow Visualization
The following diagram illustrates the decision-making process for the experimental solubility

determination.
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Caption: Experimental workflow for determining the solubility of 3-(Bromomethyl)pyridine-2-

carbonitrile.

Safety, Handling, and Storage
Handling: 3-(Bromomethyl)pyridine-2-carbonitrile is classified as harmful if swallowed, in

contact with skin, or if inhaled, and causes skin and eye irritation.[1] Always handle this

compound in a well-ventilated fume hood using appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.

Storage of Solutions: Due to the reactivity of the bromomethyl group, solutions should be

prepared fresh whenever possible. If storage is necessary, store solutions in tightly sealed

vials at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation

via hydrolysis or reaction with atmospheric moisture.

Conclusion
While published quantitative solubility data for 3-(Bromomethyl)pyridine-2-carbonitrile (CAS

116986-13-1) is unavailable, a reliable working profile can be predicted based on its chemical

structure. It is anticipated to be poorly soluble in water but should exhibit good solubility in polar

aprotic and halogenated organic solvents such as DMSO, acetonitrile, and dichloromethane.

This guide provides a robust and self-validating experimental protocol that enables researchers

to efficiently determine practical solubility limits in their specific solvents of choice, thereby

facilitating the seamless integration of this valuable reagent into synthetic and drug discovery

workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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